molecular formula C14H22N2O3 B2497782 N-[6-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)hexyl]acetamide

N-[6-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)hexyl]acetamide

Cat. No.: B2497782
M. Wt: 266.34 g/mol
InChI Key: AUVGDBMRJYKPEA-UHFFFAOYSA-N
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Description

Tautomeric Behavior of 3-Hydroxy-4-pyridinone Moiety

The 3-hydroxy-4-pyridinone moiety exhibits a dynamic equilibrium between its keto (4-pyridone) and enol (3-hydroxypyridine) tautomeric forms. Computational studies on analogous systems, such as 3-hydroxy-2-methyl-4-pyridinone, reveal that the keto tautomer is energetically favored in polar solvents due to stabilization via hydrogen bonding with water molecules. This preference aligns with experimental observations in 4-pyridone derivatives, where the keto form dominates in aqueous environments. The tautomeric equilibrium constant ($$K_T$$) for similar compounds, such as maltol derivatives, has been calculated to favor the keto form by approximately $$10^{-9}$$ to $$10^{-13}$$ in neutral aqueous solutions.

In nonpolar solvents or crystalline states, the enol form becomes more prevalent. For example, X-ray crystallography of anhydrous 4-pyridone polymorphs demonstrates planar pyridone rings with out-of-plane N–H bonds, consistent with partial enol character stabilized by intramolecular hydrogen bonding. The presence of the hexyl-acetamide side chain in N-[6-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)hexyl]acetamide may further influence tautomerism by introducing steric constraints or additional hydrogen-bonding interactions with the pyridinone oxygen.

Methyl Substitution Effects at Position 2

The methyl group at position 2 of the pyridinone ring exerts both electronic and steric influences. Electronically, the methyl substituent donates electron density via inductive effects, stabilizing the keto tautomer by reducing the electron-deficient character of the pyridinone ring. This stabilization is evident in comparative studies of N-substituted 3-hydroxy-4-pyridinones, where methyl derivatives exhibit higher thermal stability and reduced susceptibility to oxidation compared to unsubstituted analogues.

Sterically, the methyl group imposes conformational restrictions on the pyridinone ring. X-ray diffraction data for 3-hydroxy-1,2-dimethyl-4-pyridinone reveal a puckered ring geometry, with the methyl group occupying an axial position to minimize van der Waals repulsions. This distortion alters the hydrogen-bonding network, as demonstrated by infrared spectroscopy studies showing shifted N–H and C=O stretching frequencies in methyl-substituted derivatives compared to their parent compounds.

Properties

IUPAC Name

N-[6-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)hexyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-11-14(19)13(18)7-10-16(11)9-6-4-3-5-8-15-12(2)17/h7,10,19H,3-6,8-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVGDBMRJYKPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1CCCCCCNC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[6-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)hexyl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a pyridinone moiety that is known for various biological activities. The compound's structure can be represented as follows:

C14H20N2O2\text{C}_{14}\text{H}_{20}\text{N}_2\text{O}_2

This structure contributes to its interactions with biological systems, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including histone deacetylases (HDACs), which are involved in gene expression regulation. Studies indicate that derivatives containing similar functional groups exhibit neuroprotective effects by modulating oxidative stress pathways .
  • Receptor Modulation : It may interact with GABA receptors, influencing neurotransmission and potentially providing therapeutic effects in neurological disorders .
  • Antioxidant Activity : The presence of the hydroxypyridinone group suggests antioxidant properties, which could mitigate cellular damage from reactive oxygen species (ROS) in various models .

Biological Activity Data

Several studies have evaluated the biological activity of this compound and related compounds. Below is a summary table highlighting key findings:

Study Biological Activity Mechanism Outcome
HDAC inhibitionEnzyme inhibitionNeuroprotection in cortical neurons
GABA receptor modulationReceptor interactionImproved neurotransmission in animal models
Antioxidant propertiesROS scavengingReduced oxidative stress in cellular assays

Neuroprotective Effects

In a study assessing the neuroprotective effects of this compound, researchers found that it significantly reduced cell death induced by oxidative stress in cultured cortical neurons. This effect was linked to its ability to inhibit HDACs, thereby promoting the expression of neuroprotective genes .

Antitumor Activity

Another investigation explored the antitumor potential of related compounds based on the pyridinone framework. These derivatives were tested against various cancer cell lines, demonstrating moderate to high potency in inhibiting cell proliferation. The mechanism was primarily through apoptosis induction and cell cycle arrest .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research:

  • Anticancer Properties : Preliminary studies suggest that N-[6-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)hexyl]acetamide may inhibit the growth of various cancer cell lines. For instance, similar compounds have demonstrated significant cytotoxicity against human cancer cells such as OVCAR-8 and MDA-MB-231, with growth inhibition percentages ranging from 50% to 86% .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and metabolic pathways. Compounds with similar structures have shown effectiveness in inhibiting acetylcholinesterase, which is relevant for neurodegenerative disorders .
  • Antimicrobial Activity : Research indicates potential antimicrobial properties, with derivatives showing effectiveness against pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of this compound on various human cancer cell lines. The results indicated that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for further development .

Case Study 2: Enzyme Interaction

In another investigation, researchers assessed the interaction of this compound with enzymes implicated in metabolic disorders. The findings revealed that it could effectively inhibit target enzymes, which may contribute to its anticancer effects by disrupting metabolic pathways essential for tumor growth .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on structural analogs from the provided evidence, emphasizing core heterocycles, substituents, and inferred properties.

Comparison with Benzothiazole-Based Acetamides

Key Compounds (from and ):

  • N-(6-methoxybenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide
  • N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide
Property Target Compound Benzothiazole Derivatives
Core Structure Pyridinone Benzothiazole
Substituents 3-hydroxy-2-methyl, hexyl chain Methoxy, sulfamoyl, aryl groups
Polarity Moderate (hydroxyl, carbonyl) Variable (electron-withdrawing/donating groups)
Potential Bioactivity Lactam-mediated enzyme inhibition (inferred) Antimicrobial, kinase inhibition (inferred)
Synthetic Complexity Moderate (linear chain, stable lactam) High (multiple substituents, aryl couplings)

Discussion: Benzothiazole derivatives exhibit enhanced aromaticity and rigidity compared to the pyridinone core, which may improve binding selectivity but reduce metabolic flexibility. Substituents like sulfamoyl or methoxy groups in benzothiazoles () enhance solubility or target affinity, whereas the pyridinone’s hydroxyl group offers hydrogen-bonding opportunities. The hexyl chain in the target compound may confer better membrane penetration than the bulkier aryl groups in benzothiazole analogs .

Comparison with Dihydropyridazinone Derivatives

Key Compound (from ):

  • Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide]
Property Target Compound Dihydropyridazinone Analog
Core Structure Pyridinone (fully unsaturated) Dihydropyridazinone (partially saturated)
Substituents Hydroxy, methyl, hexyl p-Tolyl, alkanoate esters
Synthetic Route Likely azide coupling (inferred) One-pot amino acid/azide coupling
Bioactivity Undocumented Peptide-like applications (e.g., dipeptides)

Discussion: The dihydropyridazinone core () introduces partial saturation, increasing conformational flexibility but reducing aromatic stabilization. The target compound’s pyridinone ring may exhibit stronger dipole interactions, beneficial for binding charged residues in enzymes. Both compounds share acetamide termini, but the hexyl chain in the target contrasts with the ester-linked alkanoates in dihydropyridazinones, suggesting divergent pharmacokinetic profiles .

Comparison with Stereochemically Complex Acetamides

Key Compounds (from ):

  • (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide
Property Target Compound Stereocomplex Acetamides
Stereochemistry None evident Multiple stereocenters (e.g., 2S,4S,5S)
Structural Complexity Linear hexyl chain, single heterocycle Branched chains, fused rings
Pharmacokinetics Likely simpler metabolism Potential for stereospecific interactions
Synthetic Challenges Straightforward High (stereochemical control required)

Discussion: The stereochemically rich analogs () highlight the trade-off between complexity and functionality. While the target compound lacks stereocenters, simplifying synthesis and metabolic pathways, it may sacrifice target specificity compared to enantiomerically defined molecules. The diphenyl and tetrahydropyrimidinone groups in compounds suggest enhanced binding to hydrophobic pockets, a feature absent in the pyridinone-based target .

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